molecular formula C18H16Cl2N2O4S B13943147 3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 586392-83-8

3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13943147
CAS No.: 586392-83-8
M. Wt: 427.3 g/mol
InChI Key: ZIFQNPJATASXAC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C18H16Cl2N2O4S It is characterized by the presence of dichloro, ethylphenoxy, and carbamothioylamino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the ethylphenoxyacetyl intermediate: This step involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-ethylphenoxyacetyl chloride.

    Coupling with 3,5-dichloro-2-aminobenzoic acid: The intermediate is then reacted with 3,5-dichloro-2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-aminobenzoic acid: Shares the dichloro and benzoic acid core but lacks the ethylphenoxy and carbamothioylamino groups.

    4-Ethylphenoxyacetic acid: Contains the ethylphenoxy group but lacks the dichloro and benzoic acid components.

Uniqueness

3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

586392-83-8

Molecular Formula

C18H16Cl2N2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

3,5-dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl2N2O4S/c1-2-10-3-5-12(6-4-10)26-9-15(23)21-18(27)22-16-13(17(24)25)7-11(19)8-14(16)20/h3-8H,2,9H2,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

ZIFQNPJATASXAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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